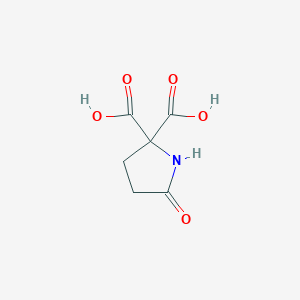
Dimethylcarbamic acid o-tolyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylcarbamic acid o-tolyl ester can be synthesized through several methods, including esterification and transesterification reactions. One common method involves the reaction of o-toluidine with dimethyl carbonate in the presence of a catalyst such as magnesium chloride. The reaction typically occurs under mild conditions and yields the desired ester in high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Dimethylcarbamic acid o-tolyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Various substituted carbamates and related compounds.
Scientific Research Applications
Dimethylcarbamic acid o-tolyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethylcarbamic acid o-tolyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methylcarbamic acid o-tolyl ester
- Ethylcarbamic acid o-tolyl ester
- Propylcarbamic acid o-tolyl ester
Uniqueness
Dimethylcarbamic acid o-tolyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
CAS No. |
7305-06-8 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2-methylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)13-10(12)11(2)3/h4-7H,1-3H3 |
InChI Key |
QKAVMOJYJHTFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


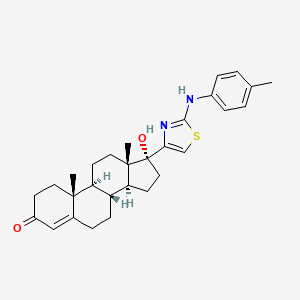


![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)
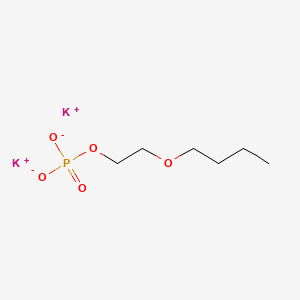
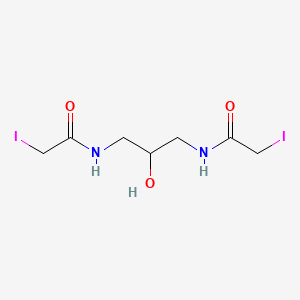

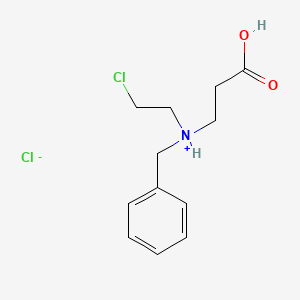

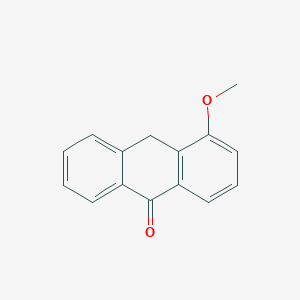
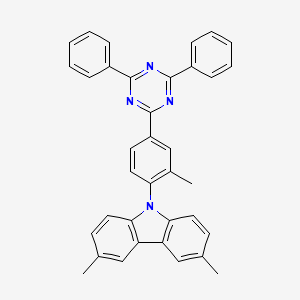
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
